molecular formula C12H14ClNO2 B1523140 4-[4-(Chloromethyl)benzoyl]morpholine CAS No. 896871-84-4

4-[4-(Chloromethyl)benzoyl]morpholine

Cat. No. B1523140
M. Wt: 239.7 g/mol
InChI Key: JBSJBFLZETVSQI-UHFFFAOYSA-N
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Description

“4-[4-(Chloromethyl)benzoyl]morpholine” is a chemical compound used in scientific research, including organic synthesis, drug discovery, and material science. It has a CAS Number of 896871-84-4 .


Molecular Structure Analysis

The molecular formula of “4-[4-(Chloromethyl)benzoyl]morpholine” is C12H14ClNO2 . Its molecular weight is 239.7 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ionic Liquids

    A study by Pernak et al. (2011) explored the synthesis of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids. These ionic liquids showed moderate or low toxicity and potential as biomass solvents.

  • Development of New Compounds

    Terada (1966) detailed the synthesis of 2-benzyl-2-phenyl-3-chloromethyl-trimethylene oxide, highlighting the versatile chemical reactions involving morpholine derivatives. This process involved heating with morpholine to produce new morpholine derivatives (Terada, 1966).

  • Photoinitiator Synthesis

    Jian et al. (2016) synthesized and characterized 4-Benzoylbenzyl-3-morpholinopropanoate as a one-component photoinitiator of Type II. This compound facilitated the polymerization of acrylates and had its kinetics studied via real-time near-IR spectroscopy (Jian et al., 2016).

Pharmaceutical and Biological Research

  • Anti-proliferative Activity

    A study by Al‐Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid derivatives and evaluated their anti-proliferative activity against various types of neoplastic cells. The study found significant anti-mitogenic activity in some derivatives (Al‐Ghorbani et al., 2017).

  • Antimicrobial Activity

    Patharia et al. (2020) reported the synthesis of fluorinated Morpholine containing benzamide derivatives, which exhibited potent antifungal and antibacterial activity. This study underscores the potential of morpholine derivatives in antimicrobial applications (Patharia et al., 2020).

  • Dopamine D4 Receptor Ligands

    Audouze et al. (2004) synthesized a new series of 2,4-disubstituted morpholines and 1,4-oxazepanes, targeting the dopamine D4 receptor. This research contributes to the development of potential antipsychotics (Audouze et al., 2004).

Materials Science and Chemistry

  • Photopolymerization Resist Systems

    Kojima et al. (1998) synthesized a water-soluble photoinitiator, MBS, derived from morpholine, for environmentally friendly and water-soluble resist systems. This development is crucial for applications in materials science and environmental sustainability (Kojima et al., 1998).

  • Coordination Chemistry

    Déchamps-Olivier et al. (1996) synthesized a series of N-morpholine or N,N-diethyl, N'-substituted benzoyl thioureas, showing the potential of morpholine in coordination chemistry with nickel and cobalt (Déchamps-Olivier et al., 1996).

properties

IUPAC Name

[4-(chloromethyl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSJBFLZETVSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Chloromethyl)benzoyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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